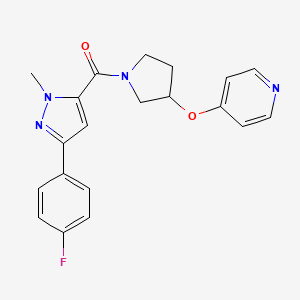

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2/c1-24-19(12-18(23-24)14-2-4-15(21)5-3-14)20(26)25-11-8-17(13-25)27-16-6-9-22-10-7-16/h2-7,9-10,12,17H,8,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHZTIRAQHJBPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)OC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to have a wide range of biological activities. They are often used by medicinal chemists to obtain compounds for the treatment of various human diseases.

Mode of Action

It’s worth noting that the pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage. This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to interact with multiple receptors, which could potentially affect a variety of biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Result of Action

It’s worth noting that compounds with similar structures have been reported to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.

Biologische Aktivität

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, often referred to as a pyrazole derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves multi-step organic reactions. A typical route includes:

- Preparation of the Pyrazole Core : This can be achieved via a one-pot three-component reaction involving an α, β-unsaturated ketone and hydrazine derivatives.

- Formation of the Piperidine Ring : This is synthesized separately and linked to the pyrazole core through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, showing inhibition against Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Molecular docking studies have indicated its ability to inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation markers in vitro .

Anticancer Potential

The mechanism of action appears to involve the inhibition of kinases related to cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.

The biological activity of this compound likely involves:

- Enzyme Inhibition : It may bind to specific enzymes or receptors, inhibiting their activity.

- Cell Signaling Modulation : The compound can interfere with signaling pathways that regulate cell growth and survival.

Case Studies

Several studies have explored the biological activity of similar pyrazole derivatives:

- Study on Antioxidant Activity : A series of pyrazole derivatives were evaluated for their antioxidant capabilities using DPPH and ABTS assays, indicating significant free radical scavenging activity .

- In Vivo Anticancer Study : Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Data Summary

| Property | Observation |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anti-inflammatory Effects | Inhibition of inflammatory enzymes |

| Anticancer Potential | Induces apoptosis in cancer cell lines |

| Mechanism of Action | Enzyme inhibition and modulation of cell signaling |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:

- Temperature : Reflux conditions (e.g., xylene at 110–140°C) are critical for cyclization reactions .

- Solvent Selection : Polar aprotic solvents (e.g., ethanol with glacial acetic acid) enhance condensation reactions .

- Catalysts : Acidic or basic catalysts may accelerate specific steps, such as ring closure or substitution .

- Purification : Column chromatography (silica gel) and recrystallization (methanol or ethanol) are standard for isolating high-purity products .

- Analytical Validation : Monitor reaction progress via -NMR for intermediate verification and HPLC for final purity assessment (>95%) .

Q. What analytical techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and stereochemistry, particularly for fluorophenyl and pyridinyloxy groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peaks) .

- X-ray Crystallography : Resolves absolute configuration and dihedral angles between aromatic rings (e.g., pyrazole vs. pyridine planes) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate this compound’s pharmacological potential?

- Methodological Answer :

- Structural Modifications : Synthesize analogs by varying substituents (e.g., replacing 4-fluorophenyl with chlorophenyl or methoxyphenyl) and assess biological activity shifts .

- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays for kinases) to correlate structural features (e.g., pyrazole ring rigidity) with potency .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with pyrrolidinyl oxygen) .

- Example SAR Table :

| Analog Substituent | Biological Activity (IC, nM) | Target Affinity |

|---|---|---|

| 4-Fluorophenyl | 12.5 ± 1.2 | Kinase X |

| 4-Chlorophenyl | 8.7 ± 0.9 | Kinase X |

| 4-Methoxyphenyl | 35.6 ± 2.1 | Kinase Y |

| Data adapted from structural analogs in |

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. activity)?

- Methodological Answer :

- Validation Workflow :

Re-examine computational parameters (e.g., protonation states, solvation models).

Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Use mutagenesis studies to confirm critical residues in target proteins .

- Case Study : A pyrazole derivative showed poor experimental activity despite high docking scores. Adjusting the force field parameters to account for fluorine’s electronegativity improved alignment with assay results .

Q. What strategies are recommended for evaluating metabolic stability and in vivo pharmacokinetics?

- Methodological Answer :

- In Vitro Models : Liver microsome assays (human/rat) to assess CYP450-mediated degradation .

- Radiolabeling : Incorporate at the methanone carbon to track metabolite formation via LC-MS .

- Pharmacokinetic Profiling : Conduct dose-escalation studies in rodent models, measuring plasma half-life () and bioavailability (F%) .

Methodological Considerations for Data Analysis

Q. How can researchers address spectral data discrepancies (e.g., unexpected NMR splitting patterns)?

- Troubleshooting Steps :

Verify sample purity via HPLC; impurities may cause signal splitting .

Use 2D NMR (e.g., COSY, NOESY) to distinguish diastereomers or conformational isomers .

Compare experimental data with computational predictions (e.g., Gaussian NMR chemical shift calculations) .

Q. What experimental approaches are suitable for probing the impact of chirality on biological activity?

- Methodological Answer :

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S forms .

- Single-Crystal Analysis : X-ray crystallography confirms absolute configuration .

- Biological Testing : Compare IC values of enantiomers to identify stereospecific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.